Differential Cytotoxic Potency Across Lymphoma Cell Lines: DC44SMe vs. DC4SMe
DC44SMe and DC4SMe exhibit distinct cytotoxic profiles across three cancer cell lines. In Ramos cells, DC44SMe (IC50 2.0 nM) is marginally less potent than DC4SMe (IC50 1.9 nM). However, in Namalwa cells, DC44SMe (IC50 2.8 nM) demonstrates greater potency than DC4SMe (IC50 2.9 nM). In HL60/s cells, DC44SMe (IC50 1.9 nM) is slightly less potent than DC4SMe (IC50 1.8 nM) [1].
| Evidence Dimension | Half Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | Ramos: 2.0 nM; Namalwa: 2.8 nM; HL60/s: 1.9 nM |
| Comparator Or Baseline | DC4SMe: Ramos: 1.9 nM; Namalwa: 2.9 nM; HL60/s: 1.8 nM |
| Quantified Difference | Δ Ramos: +0.1 nM; Δ Namalwa: -0.1 nM; Δ HL60/s: +0.1 nM |
| Conditions | Cytotoxicity assays against Burkitt lymphoma (Ramos, Namalwa) and acute myeloid leukemia (HL60/s) cell lines |
Why This Matters
Selection of payload based on specific cell line sensitivity profile can optimize ADC efficacy against target indications.
- [1] PeptideDB. DC4SMe Bioactivity Data. View Source
